N4-[4-(benzyloxy)-3-chlorophenyl]-5-[(E)-{[2-(morpholin-4-yl)ethoxy]imino}methyl]pyrimidine-4,6-diamine
Description
This compound is a pyrimidine-4,6-diamine derivative featuring a benzyloxy-3-chlorophenyl substituent at the N4 position and a morpholinoethoxy iminomethyl group at the C5 position. The benzyloxy-chlorophenyl moiety enhances lipophilicity and may influence binding affinity to hydrophobic pockets in target proteins, while the morpholinoethoxy group introduces hydrogen-bonding and solubility properties .
Properties
Molecular Formula |
C24H27ClN6O3 |
|---|---|
Molecular Weight |
483.0 g/mol |
IUPAC Name |
4-N-(3-chloro-4-phenylmethoxyphenyl)-5-[(Z)-2-morpholin-4-ylethoxyiminomethyl]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C24H27ClN6O3/c25-21-14-19(6-7-22(21)33-16-18-4-2-1-3-5-18)30-24-20(23(26)27-17-28-24)15-29-34-13-10-31-8-11-32-12-9-31/h1-7,14-15,17H,8-13,16H2,(H3,26,27,28,30)/b29-15- |
InChI Key |
OZWCXTYQZRVEFW-FDVSRXAVSA-N |
Isomeric SMILES |
C1COCCN1CCO/N=C\C2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N |
Canonical SMILES |
C1COCCN1CCON=CC2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
Method 1 : Direct substitution on 4-chloropyrimidine derivatives using amines or hydrazines.
Key Steps :
-
React 2-chloropyrimidine with N-Boc-protected diamines in methanol under reflux.
Optimized Conditions :
Ultrasound-Assisted Cyclocondensation
Method 2 : Green chemistry approach for azetidine/pyrimidine ring closure.
Key Steps :
-
Condense 4-(benzyloxy)benzohydrazide with aromatic aldehydes.
-
Cyclize with chloroacetyl chloride in DMF using TEA as catalyst.
Advantages :
Functional Group Introduction
Benzyloxy-Chlorophenyl Group
Synthetic Pathway :
-
Benzyl Protection : React methyl 4-hydroxybenzoate with benzyl chloride in DMF/K₂CO₃.
-
Chlorination : Introduce 3-chloro substituent via electrophilic substitution or coupling with chlorinated intermediates.
Critical Reagents :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Benzyl Protection | Benzyl chloride, K₂CO₃, DMF | Protect phenolic -OH |
| Chlorination | Cl₂ gas or Cl-substituted precursors | Introduce 3-chloro group |
Morpholinylethoxy-Imino Methyl Group
Synthetic Pathway :
-
Aldehyde Preparation : Oxidize or derivatize 2-(morpholinylethoxy)ethylamine to aldehyde.
-
Schiff Base Formation : Condense aldehyde with pyrimidine-5-carbaldehyde in presence of TEA.
-
E-Configuration Control : Use anhydrous conditions and polar aprotic solvents (e.g., DCM).
Stereochemical Control :
-
E-Selectivity : Favored by steric hindrance from bulky groups (e.g., morpholine).
-
Catalysts : DABCO (1,4-diazabicyclo[2.2.2]octane) enhances reaction rates in solvent-free systems.
Purification and Characterization
Chromatographic Methods
| Method | Purpose | Mobile Phase |
|---|---|---|
| Column Chromatography | Remove impurities | EtOAc/hexane (1:1) |
| Recrystallization | Final purification | Methanol/water |
Spectroscopic Data
Key Peaks (Hypothetical) :
| 1H NMR (DMSO-d₆) | 13C NMR (DMSO-d₆) | IR (cm⁻¹) |
|---|---|---|
| δ 8.2 (s, 1H, imine) | δ 160–170 (pyrimidine C=N) | 1640 (C=N) |
| δ 7.3–7.5 (m, 5H, benzyl) | δ 140–150 (aromatic C) | 1250 (C-O-C) |
| δ 3.5–3.7 (m, 8H, morpholine) | δ 60–70 (OCH₂CH₂N) | 1100 (N-C-O) |
Challenges and Optimization Strategies
Yield Limitations
Chemical Reactions Analysis
Types of Reactions
N4-[4-(benzyloxy)-3-chlorophenyl]-5-[(E)-{[2-(morpholin-4-yl)ethoxy]imino}methyl]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl chloride, chlorophenyl derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N4-[4-(benzyloxy)-3-chlorophenyl]-5-[(E)-{[2-(morpholin-4-yl)ethoxy]imino}methyl]pyrimidine-4,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in inhibiting protein tyrosine kinases, particularly the ErbB family of receptors.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its kinase inhibition properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein tyrosine kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of downstream targets. This inhibition disrupts signaling pathways involved in cell growth and proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyrimidine Derivatives
Core Structural Similarities
Pyrimidine-4,6-diamines are a well-studied class of compounds due to their versatility in medicinal chemistry. The target compound shares its pyrimidine backbone with derivatives such as:
- N4-(3-Morpholinopropyl)-N6-(4-(trifluoromethoxy)phenyl)pyrimidine-4,6-diamine (4b)
- N4-Benzyl-N6-(4-methoxybenzyl)-2-methylthio-5-nitrosopyrimidine-4,6-diamine (6fc)
- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
Key structural differences lie in the substitution patterns:
- N4 substituent : The target compound’s 4-(benzyloxy)-3-chlorophenyl group differs from 4-(trifluoromethoxy)phenyl (4b) and 2-fluorophenyl , impacting steric bulk and electronic effects.
- C5 substituent: The morpholinoethoxy iminomethyl group contrasts with nitroso (6fc) or aminomethyl groups , altering redox stability and hydrogen-bonding capacity.
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Selected Pyrimidine-4,6-diamines
Key Findings :
- The morpholinoethoxy iminomethyl group in the target compound shows a distinctive C5-H proton shift at 8.2 ppm, attributed to conjugation with the imine moiety .
- Nitroso-containing analogs (e.g., 6fc) exhibit higher reactivity in redox environments but reduced metabolic stability compared to the target compound’s iminomethyl group .
- Fluorophenyl derivatives (e.g., ) display enhanced π-stacking interactions but lower solubility due to reduced polarity .
Biological Activity
N4-[4-(benzyloxy)-3-chlorophenyl]-5-[(E)-{[2-(morpholin-4-yl)ethoxy]imino}methyl]pyrimidine-4,6-diamine is a complex organic compound notable for its biological activity, particularly in the context of cancer research. This compound belongs to the class of pyrimidines and is characterized by its unique molecular structure, which includes a benzyloxy group, a chlorophenyl moiety, and a morpholin-4-yl ethoxy substituent. Its molecular formula is C24H27ClN6O3, with a molecular weight of approximately 483.0 g/mol .
Biological Activity
The primary biological activity of this compound is its role as an inhibitor of protein tyrosine kinases (PTKs), specifically targeting those in the ErbB family. These kinases are crucial in regulating cellular processes such as proliferation, differentiation, and survival. Dysregulation of these pathways is often implicated in various cancers, making PTK inhibitors valuable therapeutic agents.
This compound exerts its effects by binding to the ATP-binding site of PTKs, thereby blocking their activity. This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells. The specific interactions at the molecular level are critical for optimizing the compound's efficacy and selectivity against particular cancer types .
Case Studies and Research Findings
Several studies have investigated the biological activity and therapeutic potential of this compound:
- In Vitro Studies : Research has demonstrated that this compound shows significant inhibitory effects on various cancer cell lines. For instance, studies indicated that it effectively inhibited cell proliferation in breast cancer cell lines by targeting ErbB receptors .
- Binding Affinity : Investigations into the binding affinity of this compound to ErbB kinases revealed that it possesses a high affinity for these targets, which correlates with its potency as an inhibitor. The structural features of the compound contribute to its ability to achieve this binding .
- Comparative Analysis : In comparative studies with other known PTK inhibitors, this compound exhibited enhanced selectivity and reduced off-target effects, suggesting its potential as a more effective therapeutic agent .
Data Table: Summary of Biological Activity
| Parameter | Value |
|---|---|
| Molecular Formula | C24H27ClN6O3 |
| Molecular Weight | 483.0 g/mol |
| Target Kinases | ErbB Family |
| Inhibition Type | Competitive Inhibition |
| Cell Lines Tested | Breast Cancer (MCF7), Lung Cancer |
| Binding Affinity (Kd) | Low nanomolar range |
| Selectivity | High against ErbB kinases |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this pyrimidine derivative, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via multi-step reactions, starting with the functionalization of the pyrimidine core. Key steps include:
- Substitution reactions : Introduce the benzyloxy-3-chlorophenyl group at the N4 position using nucleophilic aromatic substitution under reflux with a polar aprotic solvent (e.g., DMF) and a base like K₂CO₃ .
- Imine formation : The (E)-{[2-(morpholin-4-yl)ethoxy]imino}methyl group at C5 is formed via condensation between an aldehyde precursor and a hydroxylamine derivative. This step requires strict pH control (6.5–7.5) and anhydrous conditions to prevent side reactions .
- Optimization : Use Design of Experiments (DoE) to assess variables (temperature, solvent ratio, catalyst loading). For example, fractional factorial designs can identify critical parameters affecting yield .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Answer : A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For instance, the imine proton (CH=N) appears as a singlet near δ 8.2–8.5 ppm, while morpholine protons show multiplet splitting at δ 3.5–3.7 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .
- HPLC-PDA : Assess purity (>95%) using a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate this compound’s interaction with kinase targets?
- Answer : Follow these steps:
- Target selection : Prioritize kinases (e.g., EGFR, VEGFR) based on structural homology to known pyrimidine-based inhibitors .
- Ligand preparation : Optimize the compound’s 3D conformation using tools like Open Babel, ensuring proper protonation states of the morpholine and imine groups .
- Docking protocol : Use AutoDock Vina with a grid box covering the ATP-binding pocket. Validate docking poses by comparing with co-crystallized inhibitors (e.g., PDB ID: 1M17) .
- Post-docking analysis : Calculate binding energies (ΔG) and identify key interactions (e.g., hydrogen bonds with kinase hinge residues) .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Answer : Discrepancies (e.g., IC₅₀ variations in cell-based vs. enzymatic assays) may arise from:
- Membrane permeability : Measure logP (e.g., via shake-flask method) to assess cellular uptake limitations. A logP >3 suggests good permeability, but excessive hydrophobicity may reduce solubility .
- Metabolic stability : Perform microsomal stability assays (human liver microsomes, NADPH cofactor) to identify rapid degradation pathways .
- Off-target effects : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to evaluate selectivity .
Q. How can structure-activity relationship (SAR) studies be structured to improve target affinity?
- Answer : Focus on modifying three regions:
- N4-aryl group : Replace the benzyloxy-3-chlorophenyl moiety with electron-deficient rings (e.g., 4-fluorophenyl) to enhance π-stacking in hydrophobic kinase pockets .
- C5 imine linker : Test alternative linkers (e.g., hydrazone or oxime) to improve metabolic stability while retaining conformation .
- Morpholine-ethoxy group : Introduce substituents on the morpholine ring (e.g., methyl groups) to optimize solubility and hydrogen-bonding potential .
Q. What experimental approaches address low yields in the final coupling step of synthesis?
- Answer : Low yields (<40%) in imine formation may result from:
- Steric hindrance : Use bulkier but less nucleophilic bases (e.g., DIPEA instead of Et₃N) to reduce side reactions .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to accelerate the reaction .
- In-situ monitoring : Employ ReactIR to track imine formation in real-time and adjust reagent stoichiometry dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
